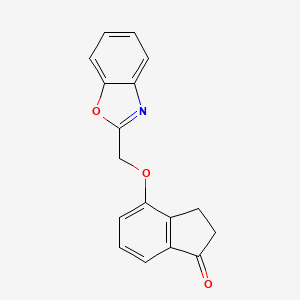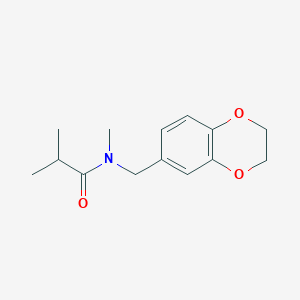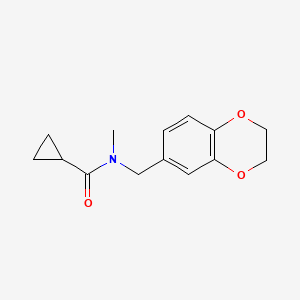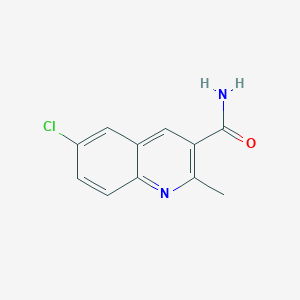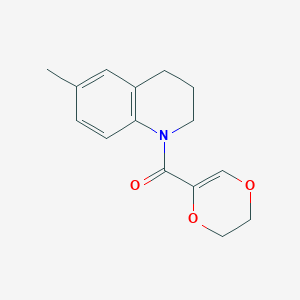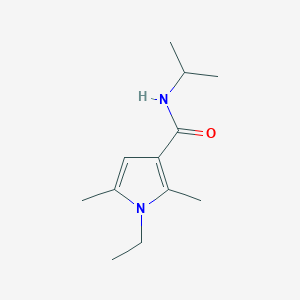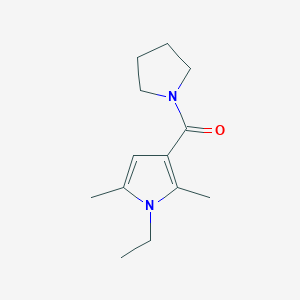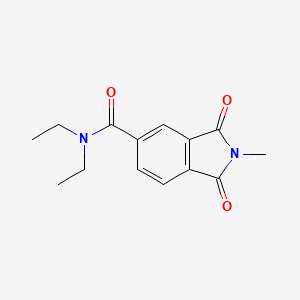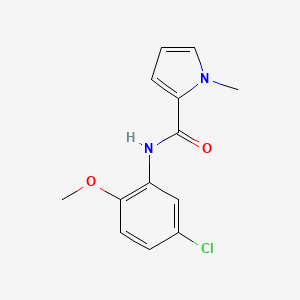![molecular formula C16H22N4O B7505615 (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone, commonly known as MPPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPM is a small molecule that belongs to the class of pyrazolopyridine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of MPPM is not fully understood. However, it is believed to exert its biological effects by modulating the activity of various signaling pathways in the body. MPPM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a group of lipid compounds that are involved in the inflammatory response. MPPM has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MPPM has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPPM has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes that are involved in the inflammatory response. Furthermore, MPPM has been shown to reduce the activation of microglia, which are immune cells that play a key role in the inflammatory response in the brain.
Advantages and Limitations for Lab Experiments
MPPM has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to improve its biological activity. MPPM has also been shown to exhibit low toxicity in animal models, which makes it a promising candidate for further development. However, there are some limitations to using MPPM in lab experiments. For example, the exact mechanism of action of MPPM is not fully understood, which makes it difficult to design experiments to test its biological activity. Furthermore, MPPM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of MPPM. One potential direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the effects of MPPM on the immune system and its potential use in the treatment of autoimmune diseases. Furthermore, future studies could focus on the development of more potent and selective derivatives of MPPM to improve its biological activity and reduce its potential side effects. Overall, the study of MPPM has the potential to lead to the development of novel therapeutics for a wide range of diseases.
Synthesis Methods
The synthesis of MPPM is a complex process that involves several steps. The first step involves the reaction of 5-chloro-1-methylpyrazole-3-carboxylic acid with 2,2-dimethylpropanol in the presence of a strong acid catalyst. This results in the formation of 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid. The next step involves the conversion of the carboxylic acid group to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of a base to yield (6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone.
Scientific Research Applications
MPPM has shown promising results in various scientific research studies. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. MPPM has also been shown to possess antitumor activity by inhibiting the proliferation of cancer cells. Furthermore, MPPM has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)20-15-13(10-17-20)9-14(12(3)18-15)16(21)19-7-5-4-6-8-19/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDMWDVGGQEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methyl-1-(2-methylpropyl)thieno[2,3-c]pyrazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7505535.png)
![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)
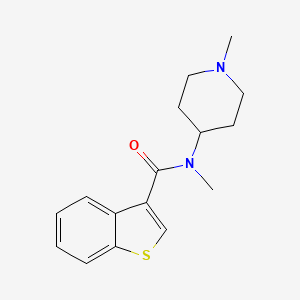
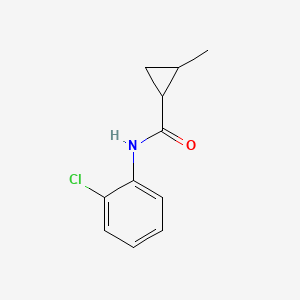
![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7505564.png)
